molecular formula C11H10ClN3O2S B3038377 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide CAS No. 860787-04-8

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

Cat. No. B3038377
CAS RN: 860787-04-8
M. Wt: 283.73 g/mol
InChI Key: LXBBAINDYPISDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds containing a thiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Molecular Structure Analysis

The molecular structure of a compound with a thiazole ring would be planar due to the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity of the thiazole ring is characterized by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific chemical reactions that “2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide” can undergo are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a thiazole ring can vary depending on its specific structure. For example, thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The specific physical and chemical properties of “2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide” are not available in the sources I found.

Scientific Research Applications

Enantioselective Inhibition of 5-Lipoxygenase

Research has identified a series of (methoxyalkyl)thiazoles as potent and selective inhibitors of 5-lipoxygenase (5-LPO), a key enzyme in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation. These compounds, including variations similar to the specified chemical, have been shown to inhibit 5-LPO activity without affecting the synthesis of cyclooxygenase products, indicating their specificity. Notably, these inhibitors are neither redox agents nor iron chelators, which differentiates them from other 5-LPO inhibitors. Their activity has been attributed to specific, enantioselective interactions with the enzyme, highlighting the importance of stereochemistry in their inhibitory function (Bird et al., 1991).

Non-Redox Inhibition Mechanism

Further studies have confirmed that certain methoxyalkyl thiazoles act as reversible, non-redox inhibitors of 5-LPO. This mechanism of action is significant as it contrasts with other 5-LPO inhibitors that function as reducing substrates for the enzyme. The distinction is crucial for understanding the unique inhibitory properties of these compounds and their potential therapeutic applications in conditions mediated by 5-LPO activity (Falgueyret et al., 1993).

Metabolic Stability and Toxicity

The metabolism of thiazoles, including those with structures similar to the specified compound, has been studied with a focus on the formation of potentially toxic metabolites. Research in this area aims to understand the metabolic pathways of these compounds to assess their safety and stability, which is essential for their development as therapeutic agents. Identifying metabolic products such as thioamides and understanding their toxicity profiles are crucial steps in evaluating the overall safety of these compounds for clinical use (Mizutani et al., 1994).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the target they interact with . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Safety and Hazards

The safety and hazards of a compound with a thiazole ring can vary depending on its specific structure. Some thiazole derivatives can be irritants . The specific safety and hazards of “2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide” are not available in the sources I found.

properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-14-5-7(18-11)6-17-9-4-2-1-3-8(9)10(13)15-16/h1-5,16H,6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBAINDYPISDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/N)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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